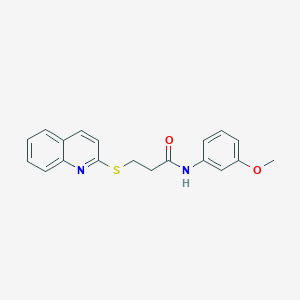

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-16-7-4-6-15(13-16)20-18(22)11-12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-10,13H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRVASRWDNJOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide typically involves the following steps:

Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Thioether Formation: The quinoline derivative can be reacted with a thiol compound to introduce the thioether linkage.

Amide Bond Formation: The final step involves coupling the thioether quinoline derivative with 3-methoxyphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Hydroxy derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The quinoline moiety could interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)acetamide: Similar structure but with an acetamide group instead of propanamide.

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Biological Activity

N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety linked to a propanamide structure, which is known for its pharmacological versatility. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving cellular uptake and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with quinoline and phenolic structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.5 | Induction of apoptosis via mitochondrial pathway |

| Compound B | HT-29 (Colon) | 0.8 | Inhibition of cell proliferation |

| This compound | UO-31 (Renal) | TBD | TBD |

Case Studies

- In vitro Studies : A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting a strong anticancer effect.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Further molecular docking studies revealed that it interacts with key proteins involved in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

Case Studies

- Antibacterial Studies : In laboratory settings, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

- Fungal Inhibition : The antifungal activity was assessed using Candida strains, showing effective inhibition at relatively low concentrations, indicating its potential as a therapeutic agent against fungal infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-3-(quinolin-2-ylthio)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving thiol-quinoline intermediates and N-(3-methoxyphenyl)propanamide precursors. Key steps include activating the thiol group using EDCI/HOBt for amide bond formation . Optimize yields by controlling reaction temperature (20–25°C), using anhydrous solvents (e.g., dichloromethane), and purifying via silica gel chromatography. Monitor reaction progress with TLC or LC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify substituent positions and confirm the absence of unreacted intermediates.

- HRMS for exact mass validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Store at 2–8°C in airtight, light-resistant containers. Refer to SDS guidelines for similar propanamide derivatives, which highlight risks like H313 (skin contact harmful) and P264 (post-handling washing) .

Q. How does the methoxyphenyl group influence the compound’s solubility and stability?

- Methodological Answer : The 3-methoxyphenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies (e.g., accelerated degradation tests at 40°C/75% RH) show susceptibility to hydrolysis at the amide bond under acidic conditions. Use buffered solutions (pH 6–8) for in vitro assays .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve antibacterial activity?

- Methodological Answer : Perform SAR studies by modifying the quinoline-thio moiety or methoxyphenyl group. For example:

-

Replace quinoline with pyridine (reduced steric hindrance).

-

Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance electrophilicity.

-

Test analogs using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Analog Modification MIC (μg/mL) Parent compound None 8.5 4-Trifluoromethylphenyl analog -CF₃ substitution 3.2 Pyridine-thio analog Quinoline → pyridine 12.0

Q. What crystallographic techniques are suitable for resolving this compound’s supramolecular interactions?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXTL for structure refinement. Analyze hydrogen-bonding patterns (e.g., N–H···O interactions between amide groups) and π-π stacking of quinoline rings. Compare packing motifs with derivatives like 3-Chloro-N-(4-methoxyphenyl)propanamide, which exhibits C=O···H–C interactions .

Q. How can contradictions in biological activity data across studies be addressed?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antibacterial tests). Control variables like bacterial strain viability, compound solubility (use DMSO ≤1% v/v), and incubation time. Validate discrepancies via dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Validate with MD simulations (NAMD) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.